molecular formula C13H22O2 B6226573 2-methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one CAS No. 2296252-01-0

2-methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one

Cat. No.: B6226573
CAS No.: 2296252-01-0
M. Wt: 210.3
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Description

2-methyl-1-{7-oxaspiro[45]decan-10-yl}propan-1-one is a chemical compound that belongs to the class of oxaspiro compounds These compounds are characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins and pinacol rearrangements, resulting in the formation of the oxaspirocyclic structure . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, continuous flow reactors and other advanced technologies could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-methyl-1-{7-oxaspiro[4

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.

    Medicine: The compound’s structural features may be exploited in the design of new pharmaceuticals with specific biological activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one exerts its effects depends on its specific application. In general, the compound’s spirocyclic structure allows it to interact with various molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

2-methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one can be compared with other similar oxaspiro compounds, such as:

    7-oxaspiro[4.5]decan-1-one: This compound shares the same spirocyclic core but lacks the methyl and propanone substituents.

    8-oxaspiro[4.5]decan-1-one: Similar to the above compound but with a different position of the oxygen atom within the ring system.

The uniqueness of 2-methyl-1-{7-oxaspiro[4

Properties

CAS No.

2296252-01-0

Molecular Formula

C13H22O2

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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